N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, a diisopropylamino group, and a but-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through the alkylation of propargyl bromide with diisopropylamine under basic conditions.
Acylation reaction: The intermediate is then subjected to an acylation reaction with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triple bond in the but-2-yn-1-yl chain, converting it to a double or single bond.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the but-2-yn-1-yl chain.
Reduction: Reduced forms of the but-2-yn-1-yl chain, such as alkenes or alkanes.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diisopropylamino group and the naphthalene ring play crucial roles in binding to these targets, leading to modulation of their activity. The but-2-yn-1-yl chain may also contribute to the compound’s overall bioactivity by influencing its conformation and interaction with biological molecules.
Comparison with Similar Compounds
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide can be compared with other acetamide derivatives and compounds containing similar structural motifs:
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide: This compound has a dimethylamino group instead of a diisopropylamino group, which may affect its binding affinity and biological activity.
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(phenyl)acetamide: The presence of a phenyl ring instead of a naphthalene ring can lead to differences in chemical reactivity and biological effects.
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(pyridin-2-yl)acetamide: The pyridine ring introduces nitrogen into the aromatic system, potentially altering the compound’s electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)24(18(3)4)15-8-7-14-23-22(25)16-20-12-9-11-19-10-5-6-13-21(19)20/h5-6,9-13,17-18H,14-16H2,1-4H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOYAFRDOIZRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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